molecular formula C24H30N2O2 B12647546 1,4-Bis((3-methylbutyl)amino)anthraquinone CAS No. 85409-60-5

1,4-Bis((3-methylbutyl)amino)anthraquinone

Cat. No.: B12647546
CAS No.: 85409-60-5
M. Wt: 378.5 g/mol
InChI Key: SJTIMPRLGIEWAC-UHFFFAOYSA-N
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Description

1,4-Bis((3-methylbutyl)amino)anthraquinone is an organic compound with the molecular formula C24H30N2O2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((3-methylbutyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 3-methylbutylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene, with the addition of a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3-methylbutyl)amino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes and pigments .

Scientific Research Applications

1,4-Bis((3-methylbutyl)amino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis((3-methylbutyl)amino)anthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential as an anticancer agent set it apart from other similar compounds .

Properties

CAS No.

85409-60-5

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1,4-bis(3-methylbutylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H30N2O2/c1-15(2)11-13-25-19-9-10-20(26-14-12-16(3)4)22-21(19)23(27)17-7-5-6-8-18(17)24(22)28/h5-10,15-16,25-26H,11-14H2,1-4H3

InChI Key

SJTIMPRLGIEWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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